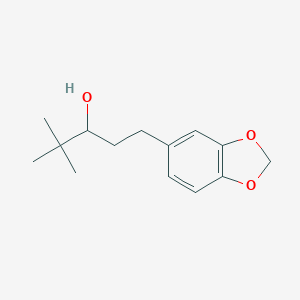
1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol is an organic compound that features a benzodioxole ring, which is a benzene ring fused to a dioxole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol typically involves the reaction of 1,3-benzodioxole with suitable alkylating agents under controlled conditions. One common method involves the use of Grignard reagents, where the benzodioxole is reacted with a Grignard reagent derived from 4,4-dimethylpentan-3-one. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one.
Reduction: 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentane.
Substitution: this compound derivatives with nitro or bromo groups.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol involves its interaction with specific molecular targets. The benzodioxole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways involved in cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
1-(1,3-Benzodioxol-5-yl)-2-propanone: Known for its use in the synthesis of psychoactive substances.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Investigated for its potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-3-ethylamine: Explored for its biological activities.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4,6,8,13,15H,5,7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFKSTRRJRMBFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC2=C(C=C1)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909945 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106175-03-5 |
Source


|
| Record name | Alpha-1,1-dimethylethyl-1,3-benzodioxole-5-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106175035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
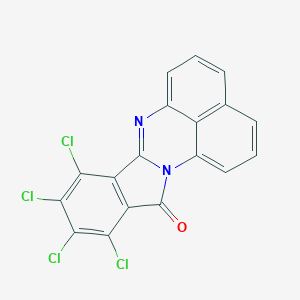
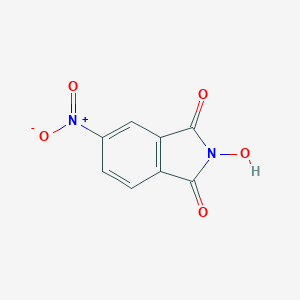
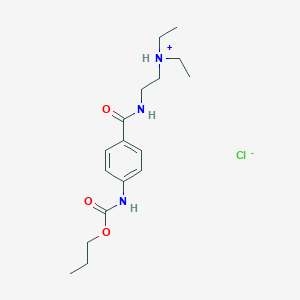
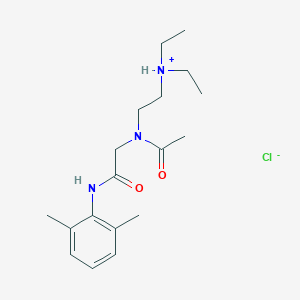
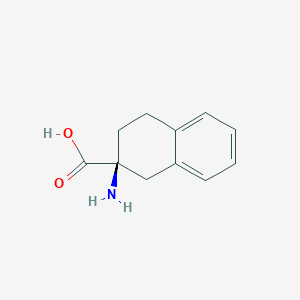
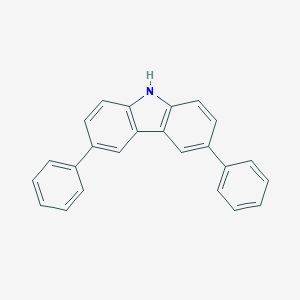
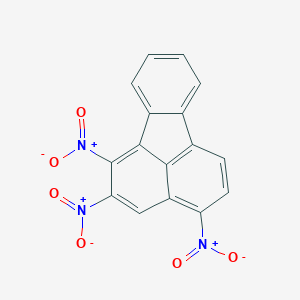
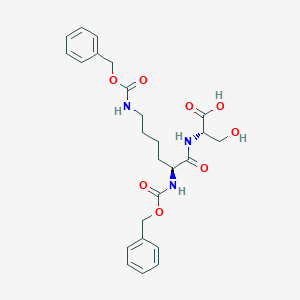

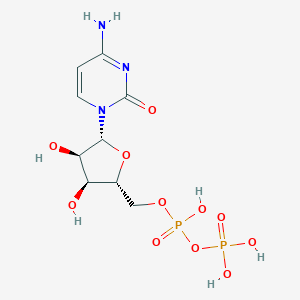
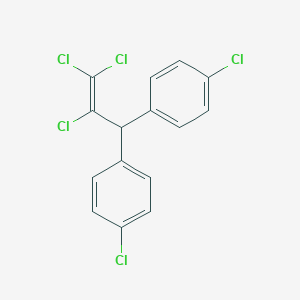

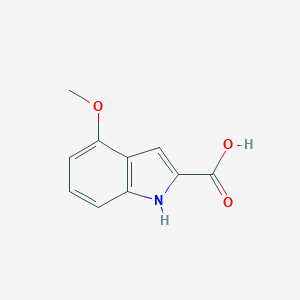
![3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B34322.png)
